molecular formula C18H21ClN2O4S B12477798 N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide

Cat. No.: B12477798
M. Wt: 396.9 g/mol
InChI Key: GASAXHPYVRROML-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide is a complex organic compound with the molecular formula C17H18ClNO5S This compound is characterized by the presence of a benzyl group, a chloro-ethoxyphenyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide typically involves multiple steps. One common approach is to start with the preparation of the chloro-ethoxyphenyl sulfonyl chloride, which is then reacted with benzylamine to form the corresponding sulfonamide. This intermediate is further reacted with N-methylglycine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzyl and chloro-ethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine
  • N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide is unique due to the presence of the N-methylglycinamide moiety, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

2-[benzyl-(3-chloro-4-ethoxyphenyl)sulfonylamino]-N-methylacetamide

InChI

InChI=1S/C18H21ClN2O4S/c1-3-25-17-10-9-15(11-16(17)19)26(23,24)21(13-18(22)20-2)12-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3,(H,20,22)

InChI Key

GASAXHPYVRROML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC)Cl

Origin of Product

United States

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